1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine
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Overview
Description
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine is a heterocyclic compound that features both an oxazole and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine typically involves the reaction of 5-methyl-1,3-oxazole with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine: Similar structure but with a different substitution pattern on the oxazole ring.
1-[(5-Methyl-1,3-thiazol-2-yl)methyl]piperazine: Contains a thiazole ring instead of an oxazole ring.
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]morpholine: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine is unique due to its specific combination of an oxazole and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-methyl-2-(piperazin-1-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C9H15N3O/c1-8-6-11-9(13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3 |
InChI Key |
LVWBNRIUZQDGEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)CN2CCNCC2 |
Origin of Product |
United States |
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